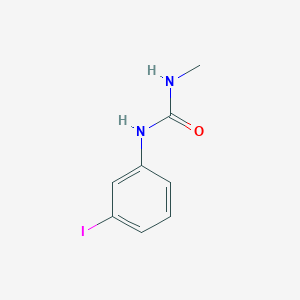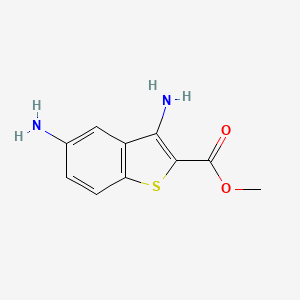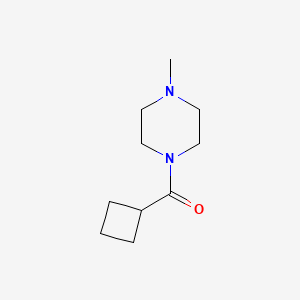![molecular formula C16H20N2O5S B7464873 Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide-based compound that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is not fully understood, but it is thought to involve the inhibition of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. It may also modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase, modulation of GABA receptors, and potential anticonvulsant and antitumor activity. It has also been found to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is its ability to modulate GABA receptors, making it a valuable tool for studying the role of these receptors in biological systems. However, its effects on carbonic anhydrase may limit its use in certain experiments, as this enzyme plays a key role in many physiological processes.
Future Directions
There are many potential future directions for research on Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate. Some possible areas of focus include:
1. Further exploration of its potential anticonvulsant and antitumor activity.
2. Investigation of its effects on other biological systems, such as the immune system.
3. Development of new analogs with improved activity and selectivity.
4. Study of its potential as a therapeutic agent for a range of diseases and conditions.
5. Investigation of its potential as a tool for studying the role of GABA receptors in neurological disorders.
Conclusion:
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate is a valuable tool for scientific research, with a range of potential applications in a variety of fields. Its ability to modulate GABA receptors and its potential anticonvulsant and antitumor activity make it a particularly promising compound for future research. However, further study is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate, followed by the addition of tert-butyl isocyanide and sodium hydride. This results in the formation of the oxazole ring, which is then sulfonated to produce the final compound.
Scientific Research Applications
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate has been used in a variety of scientific research applications, including as a tool for studying the effects of sulfonamide-based compounds on biological systems. It has been found to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase and modulation of GABA receptors.
properties
IUPAC Name |
ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-5-22-15(19)11-6-8-12(9-7-11)24(20,21)18-14-10-13(17-23-14)16(2,3)4/h6-10,18H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRRWACWBWWSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NO2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7464800.png)

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)



![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![[2-(4-Iodoanilino)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B7464837.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)
![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)